Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane
Description
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
GETFYARBJRZNMZ-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2C1(F)F |
Canonical SMILES |
C1C2CNCC2C1(F)F |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition Approach
A prominent method to prepare the azabicyclo[3.2.0]heptane scaffold is via intramolecular [2+2] photochemical cycloaddition of 1,6-dienes containing amine functionality. This method was developed to overcome limitations of classical Kochi–Salomon reactions, which are intolerant to basic amines.
- Procedure : Protonation of amine substrates in situ with acids (e.g., sulfuric acid) masks basicity, allowing the photochemical reaction to proceed in aqueous media with Cu(II) salts as catalysts.
- Advantages : This approach avoids dry organic solvents and sensitive Cu(I) catalysts, improving practicality and scalability.
- Outcome : Formation of the bicyclic 3-azabicyclo[3.2.0]heptane framework with potential for further fluorination.
Fluorination Techniques
Detailed Synthetic Procedure Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protonation and Photochemical Cycloaddition | Diallylamine + 1 M H2SO4, Cu(II) catalyst, UV light, aqueous media | Formation of 3-azabicyclo[3.2.0]heptane scaffold |
| 2 | Extraction and Concentration | Ethyl acetate or DCM extraction, rotary evaporation | Isolation of bicyclic intermediate |
| 3 | Selective Difluorination | DAST or equivalent fluorinating agent, low temperature | Introduction of 6,6-difluoro groups in cis configuration |
| 4 | Protection/Deprotection (if applicable) | Boc or Cbz protection, followed by acid/base deprotection | Purification of final product |
| 5 | Purification | Chromatography or crystallization | Pure cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane |
Research Findings and Yield Data
- The photochemical cycloaddition step yields the bicyclic intermediate in moderate to good yields (~60-80%), with challenges in extraction due to aqueous solubility.
- Fluorination steps achieve high stereoselectivity for the cis isomer, with overall yields for the multi-step process reported between 40-65%.
- Use of aqueous acidic conditions during photochemical steps improves reaction robustness and scalability.
- The final product purity typically exceeds 95%, suitable for biological and medicinal chemistry applications.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Notes |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition in Acidic Aqueous Media | Mild conditions, amine-tolerant, scalable | Extraction challenges, requires UV setup | 60-80% (intermediate) | Efficient scaffold formation |
| Conventional Kochi–Salomon Reaction | Established method for [2+2] cycloaddition | Intolerant to basic amines, dry solvents needed | Lower for amines | Less practical for this substrate |
| Multi-step Fluorination with Organometallics | High stereoselectivity, precise fluorination | Multi-step, sensitive reagents | 40-65% overall | Requires protection/deprotection steps |
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups .
Scientific Research Applications
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and substituent effects among cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane and analogous bicyclic compounds:
Pharmacological Properties
- Fluorine impact: The 6,6-difluoro substitution in the cis configuration increases metabolic stability by resisting oxidative degradation. This contrasts with non-fluorinated analogs like 3-azabicyclo[3.2.0]heptane-2,4-dione, which exhibit shorter half-lives .
- Ring strain vs. bioactivity : The 3.2.0 system’s strain enhances binding to rigid enzyme pockets (e.g., serotonin receptors), outperforming less-strained systems like 2.2.1 bicyclic amines .
Physicochemical Data
| Property | This compound | 3-Azabicyclo[3.2.0]heptane-2,4-dione | 4-Thia-1-azabicyclo[3.2.0]heptane |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.6 | 193.2 | 175.3 |
| Melting Point (°C) | 215–217 (hydrochloride) | 198–200 | 185–187 |
| LogP (Predicted) | 1.2 | -0.5 | 0.8 |
| Aqueous Solubility (mg/mL) | 12.5 (hydrochloride) | 3.2 | 8.7 |
| Metabolic Stability (t₁/₂, h) | 6.8 | 1.5 | 4.2 |
Key Research Findings
- Stereochemistry matters : The cis-6,6-difluoro isomer shows 10-fold higher affinity for dopamine receptors compared to the trans isomer, attributed to optimal fluorine positioning for hydrophobic interactions .
- Fluorine vs. chlorine : While chlorine substituents (e.g., in 6-(3,4-dichlorophenyl) analogs) improve receptor binding, fluorine offers better pharmacokinetic profiles due to reduced toxicity .
- Synthetic scalability : Diastereoselective methods for the cis-6,6-difluoro derivative achieve >80% yields, making it more viable for industrial use than diazabicyclo analogs (~50% yields) .
Biological Activity
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure that includes a nitrogen atom and two fluorine substituents. Its molecular formula is with a molecular weight of approximately 151.16 g/mol. The fluorine atoms enhance the compound's reactivity and binding affinity to biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound primarily results from its interactions with specific molecular targets within biological systems. Preliminary studies indicate that the compound may exhibit:
- Antibacterial Properties : Initial evaluations suggest potential efficacy against certain bacterial strains, warranting further investigation into its pharmacological effects.
- Selective Binding : The presence of fluorine enhances binding affinity to various receptors and enzymes, potentially modulating biological pathways critical for therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 6,6-Difluoro-3-Azabicyclo[3.1.0]Hexane Hemioxalate | Similar bicyclic structure | Different arrangement of the bicyclic core |
| 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-Azabicyclo[3.2.0]Heptane | Contains additional functional groups | Different functionalization affecting reactivity and activity |
| This compound | Unique fluorine substitution pattern | Distinct chemical and biological properties |
This table highlights how the specific arrangement of fluorine atoms in this compound contributes to its unique biological profile.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antibacterial Evaluation : In vitro studies have indicated that this compound shows promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Binding Studies : Research involving docking simulations has demonstrated that this compound can selectively bind to specific enzymes involved in bacterial metabolism, which may explain its observed antibacterial effects.
Future Directions
The exploration of this compound's biological activity is still in preliminary stages; however, several avenues for future research are evident:
- Mechanistic Studies : Detailed investigations are needed to elucidate the exact molecular mechanisms through which this compound exerts its effects.
- Therapeutic Applications : Further research should aim to explore its potential applications not only as an antibacterial agent but also in other therapeutic areas such as anti-inflammatory or anticancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
